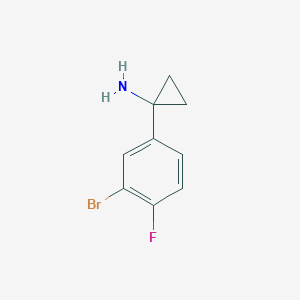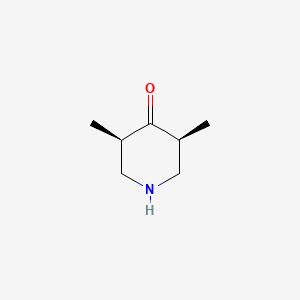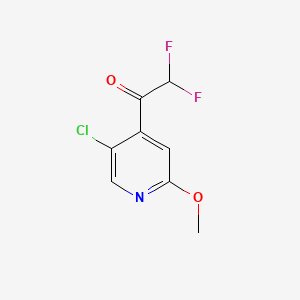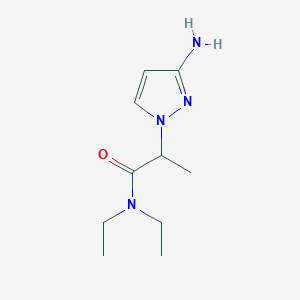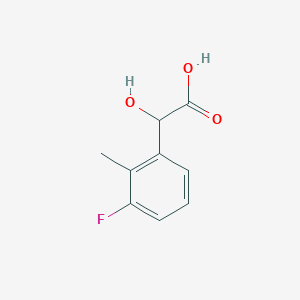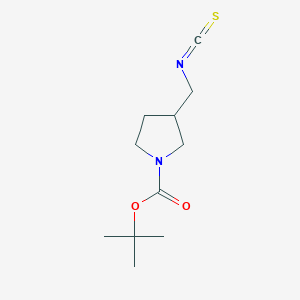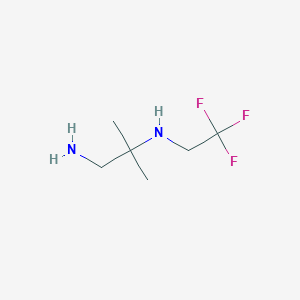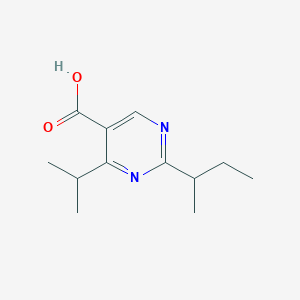
2-(Sec-butyl)-4-isopropylpyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Sec-butyl)-4-isopropylpyrimidine-5-carboxylic acid is a heterocyclic organic compound It features a pyrimidine ring substituted with sec-butyl and isopropyl groups, along with a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Sec-butyl)-4-isopropylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable nitrile and amine, the pyrimidine ring can be constructed through cyclization reactions. The reaction conditions often involve the use of catalysts such as nickel or palladium, and the reactions are carried out under inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(Sec-butyl)-4-isopropylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyrimidine ring can undergo substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
2-(Sec-butyl)-4-isopropylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.
作用机制
The mechanism of action of 2-(Sec-butyl)-4-isopropylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The pyrimidine ring may also interact with nucleic acids, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
- 2-(Sec-butyl)-4-methylpyrimidine-5-carboxylic acid
- 2-(Sec-butyl)-4-ethylpyrimidine-5-carboxylic acid
- 2-(Sec-butyl)-4-propylpyrimidine-5-carboxylic acid
Uniqueness
2-(Sec-butyl)-4-isopropylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring. The presence of both sec-butyl and isopropyl groups can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
属性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC 名称 |
2-butan-2-yl-4-propan-2-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H18N2O2/c1-5-8(4)11-13-6-9(12(15)16)10(14-11)7(2)3/h6-8H,5H2,1-4H3,(H,15,16) |
InChI 键 |
ZMMGTQHJABLADE-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=NC=C(C(=N1)C(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


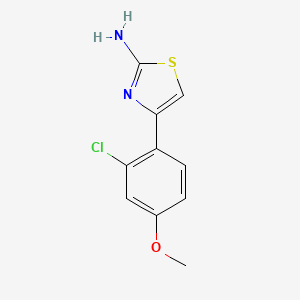
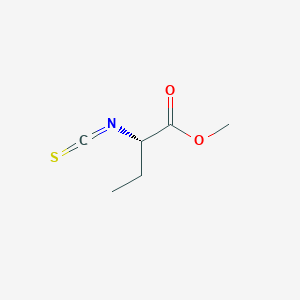
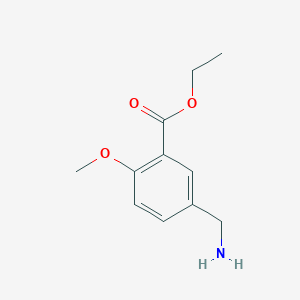
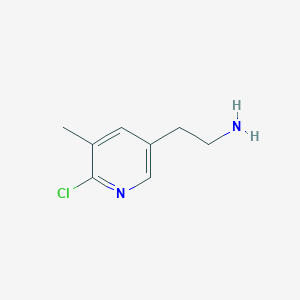
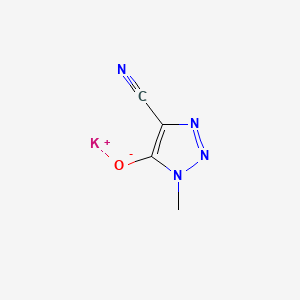
![Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13540051.png)
![4-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13540055.png)
